(E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C19H22N4O5S2 and its molecular weight is 450.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
A foundational aspect of research on compounds like (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide involves their chemical synthesis and the exploration of reaction mechanisms. Studies such as those by Kim and Kim (2000) on the synthesis of 3-alkylamino-5-arylthiophenes provide insights into reaction mechanisms involving thioaroylketene S,N-acetals and active methylene compounds, yielding various substituted thiophenes. Such research sheds light on the synthetic routes and chemical reactivities that could be relevant for synthesizing and modifying the target compound (Kim & Kim, 2000).
Antimicrobial and Antifungal Activities
Derivatives of thiophene and similar heterocyclic compounds have been investigated for their antimicrobial and antifungal activities. For instance, Sahin et al. (2012) designed and synthesized 1,2,4-triazole derivatives containing morpholine moiety, demonstrating that some of these compounds possess good or moderate antimicrobial activity. This suggests that compounds with similar structural features, including the target compound, could be explored for potential antimicrobial applications (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Material Science Applications
In material science, the structural motifs present in this compound could be of interest. Imai, Maldar, and Kakimoto (1984) investigated the synthesis and characterization of soluble polyimides from diamines and dianhydrides, indicating that compounds containing similar functional groups could contribute to the development of novel polymeric materials with desirable thermal and mechanical properties (Imai, Maldar, & Kakimoto, 1984).
Pharmacological Research
The structural complexity of the target compound suggests potential pharmacological applications. Research on enaminones for anticonvulsant activity, as demonstrated by Edafiogho et al. (1992), where several compounds exhibited potent activity with minimal neurotoxicity, highlights the therapeutic potential of compounds with similar structural features (Edafiogho, Hinko, Chang, Moore, Mulzac, Nicholson, & Scott, 1992). The presence of morpholine and thiophene groups in the structure of this compound could indicate similar pharmacological explorations.
properties
IUPAC Name |
N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S2/c1-14-6-11-29-17(14)12-21-22-18(24)13-20-19(25)15-2-4-16(5-3-15)30(26,27)23-7-9-28-10-8-23/h2-6,11-12H,7-10,13H2,1H3,(H,20,25)(H,22,24)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULXDVSBNGIWEM-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.